4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Plk1 PBD inhibitor Polo-like kinase 1 triazoloquinazolinone

4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 741731-79-3; molecular formula C₁₂H₁₂N₄OS; molecular weight 260.32 g/mol) is a heterocyclic small molecule belonging to the triazoloquinazolinone class. It is designated as Compound 21 in US Patent US20230365568, which describes triazoloquinazoline derivatives as inhibitors of the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) for oncology applications.

Molecular Formula C12H12N4OS
Molecular Weight 260.32
CAS No. 741731-79-3
Cat. No. B2605159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS741731-79-3
Molecular FormulaC12H12N4OS
Molecular Weight260.32
Structural Identifiers
SMILESCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
InChIInChI=1S/C12H12N4OS/c1-2-7-15-10(17)8-5-3-4-6-9(8)16-11(15)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 741731-79-3): Core Chemical Identity and Pharmacological Context


4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 741731-79-3; molecular formula C₁₂H₁₂N₄OS; molecular weight 260.32 g/mol) is a heterocyclic small molecule belonging to the triazoloquinazolinone class [1]. It is designated as Compound 21 in US Patent US20230365568, which describes triazoloquinazoline derivatives as inhibitors of the Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) for oncology applications [2]. The compound is also cataloged in PubChem (CID 2423905) and ChEMBL (CHEMBL1396239), with biochemical screening data available against APOBEC3 cytidine deaminases and Plk1 [3].

Why 4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Cannot Be Interchanged with Generic Triazoloquinazolinone Analogs


Within the triazoloquinazolinone chemical series, minor modifications at the 1-position (sulfanyl vs. alkylthio) and the 4-position (propyl vs. methyl, phenyl, or substituted aryl) produce substantial shifts in target-binding potency and selectivity [1]. The free 1-sulfanyl (-SH) group present on this compound provides a chemically distinct hydrogen-bond donor and a reactive handle for S-alkyl prodrug derivatization, a design strategy explicitly employed in the Plk1 PBD inhibitor patent family [2]. Generic substitution with an S-methyl analog (Compound 143) or a 4-methyl analog results in loss of Plk1 PBD inhibitory activity and altered APOBEC3G binding, as demonstrated by comparative biochemical data [3].

Quantitative Differentiation Evidence for 4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Against Close Analogs


Plk1 Polo-Box Domain (PBD) Binding: Head-to-Head Comparison of 1-Sulfanyl vs. 1-Methylthio Analogs

In an ELISA-based PBD-binding inhibition assay, 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (BDBM60899, Compound 21) inhibited recombinant human Plk1 PBD with an IC₅₀ of 1.03 μM. By contrast, its direct 1-methylthio analog, 1-(methylthio)-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one (BDBM91532, Compound 143), showed no measurable inhibition at concentrations up to 50 μM (IC₅₀ > 50 μM), representing a >48-fold difference in potency [1] [2].

Plk1 PBD inhibitor Polo-like kinase 1 triazoloquinazolinone anticancer ELISA

APOBEC3G DNA Deaminase Inhibition: 1-Sulfanyl Compound Outperforms 1-Methylthio Analog by Over 34-Fold

In a fluorescence-based single-stranded DNA deaminase assay against human APOBEC3G, 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (BDBM60899) exhibited an IC₅₀ of 2.87 μM. Its 1-methylthio counterpart (BDBM91532, Compound 143) was essentially inactive, with an IC₅₀ > 99 μM, yielding a >34-fold difference [1] [2].

APOBEC3G cytidine deaminase triazoloquinazolinone antiviral fluorescence assay

APOBEC3A vs. APOBEC3G Selectivity Profile: Quantitative Target Discrimination

The same compound displayed significantly weaker inhibition against the closely related APOBEC3A isoform (IC₅₀ ≈ 100 μM) compared to APOBEC3G (IC₅₀ = 2.87 μM), corresponding to an approximately 35-fold selectivity window for APOBEC3G over APOBEC3A [1].

APOBEC3A APOBEC3G selectivity cytidine deaminase cancer mutagenesis

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to 4-Aryl Analogs

With a molecular weight of 260.32 g/mol and a calculated XLogP3 of 2.0, 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is substantially smaller and less lipophilic than common 4-aryl-substituted analogs in the same series, such as 4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (MW ~294 g/mol) or 4-(3,5-dimethylphenyl)-1-sulfanyl analogs (MW ~322 g/mol) [1] .

physicochemical properties lipophilicity molecular weight drug-likeness triazoloquinazolinone

Prodrug Derivatization Potential: Free Sulfanyl as a Synthetic Handle for S-Alkyl Prodrugs

The free 1-sulfanyl (-SH) group on this compound serves as a direct synthetic handle for S-alkylation to generate prodrug forms, a strategy explicitly described in the US20230365568 patent family for improving pharmacokinetic properties of triazoloquinazolinone Plk1 PBD inhibitors [1]. The S-methyl analog (Compound 143, BDBM91532) represents a locked, non-derivatizable form that is biochemically inactive, whereas the free sulfanyl compound retains activity while offering a chemically accessible point for further optimization [2].

prodrug S-alkylation Plk1 triazoloquinazolinone medicinal chemistry

Best-Fit Research and Procurement Application Scenarios for 4-Propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one


Plk1 Polo-Box Domain (PBD) Inhibitor Screening and Hit Validation

This compound serves as a validated hit in Plk1 PBD inhibition campaigns, with a confirmed IC₅₀ of 1.03 μM in an ELISA-based PBD-binding assay [1]. Procurement is indicated for laboratories conducting structure-activity relationship (SAR) studies on triazoloquinazolinone-derived Plk1 inhibitors, particularly where the free sulfanyl group is needed as a pharmacophore or synthetic handle for prodrug development, as described in the US20230365568 patent family [2].

APOBEC3G Chemical Probe Development and Isoform Selectivity Studies

With an IC₅₀ of 2.87 μM against APOBEC3G and approximately 35-fold selectivity over APOBEC3A, this compound is a candidate starting point for developing isoform-selective APOBEC3G chemical probes [1]. Researchers studying APOBEC-mediated mutagenesis in cancer or APOBEC3G-mediated restriction of HIV and other retroviruses may find this scaffold useful for target validation experiments where discrimination between APOBEC3 family members is critical.

Fragment-Based or Ligand-Efficiency-Driven Lead Discovery Programs

With a low molecular weight of 260.32 g/mol and an XLogP3 of 2.0, this compound possesses favorable physicochemical properties for fragment-based drug discovery (FBDD) or lead optimization campaigns where ligand efficiency metrics are prioritized over absolute potency [1]. Its balanced profile—containing one hydrogen-bond donor, three acceptors, and only two rotatable bonds—makes it a suitable core scaffold for systematic SAR expansion at the 1-sulfanyl and 4-propyl vectors.

S-Alkyl Prodrug Synthesis and Pharmacokinetic Optimization

The free 1-sulfanyl group provides a direct chemical handle for generating S-alkyl, S-acyl, or disulfide-based prodrugs, a strategy validated within the Plk1 PBD inhibitor program described in US20230365568 and the associated ACS Pharmacol. Transl. Sci. publication [1] [2]. Medicinal chemistry teams focused on improving the systemic exposure or tumor-targeting properties of triazoloquinazolinone PBD inhibitors can use this compound as a versatile starting material for parallel prodrug library synthesis.

Quote Request

Request a Quote for 4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.